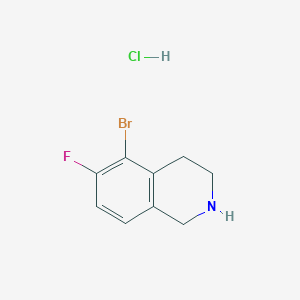

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is a salt with the molecular weight of 266.54 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6 (7)1-2-8 (9)11;/h1-2,12H,3-5H2;1H . Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 266.54 .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized as a key intermediate in pharmaceutical drug discoveries. An improvement in the synthesis of related compounds, like 5-bromo-2-methylamino-8-methoxyquinazoline, has been achieved by reducing isolation processes and increasing yield, which is crucial for the quick supply of such compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

Cytotoxicity and Molecular Docking Studies

- Derivatives of compounds related to 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma and cervical cancer cells. These compounds, such as 9-bromo-5-styryltetrazolo[1,5-c]quinazoline, show significant cytotoxicity, indicating their potential in cancer treatment research (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antimalarial Activity

- Related compounds, like tebuquine analogues, have shown significant antimalarial activity in both in vitro and in vivo studies. These compounds are synthesized using methods involving reactions like the Suzuki reaction, indicating the importance of such chemical processes in developing antimalarial drugs (O’Neill et al., 1997).

Synthesis of Antibacterial Agents

- Compounds synthesized from similar chemical structures have been investigated for their antibacterial activity. For instance, certain 4-oxoquinoline-3-carboxylic acids derived from related structures have shown excellent activity against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Applications in Liquid Chromatographic Analyses

- Related compounds are used in liquid chromatographic analyses. For example, phanquinone, a compound synthesized from similar structures, serves as a fluorescent labeling reagent in chromatography for amino acid separation (Gatti, Gioia, & Pietra, 2002).

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDBBIFWUWGHKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)